Pyrazolo[1,5-a]pyrazine-4-thiol
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Overview
Description
Pyrazolo[1,5-a]pyrazine-4-thiol is a heterocyclic compound that contains both pyrazole and pyrazine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazine-4-thiol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds via an addition-elimination mechanism, where the NH2 group of the starting aminopyrazole bonds with the electrophilic carbon atoms . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like FeCl3 to accelerate the process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrazine-4-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Pyrazolo[1,5-a]pyrazine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrazine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival . This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential anticancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
Uniqueness
Pyrazolo[1,5-a]pyrazine-4-thiol is unique due to its specific fusion of pyrazole and pyrazine rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C6H5N3S |
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Molecular Weight |
151.19 g/mol |
IUPAC Name |
5H-pyrazolo[1,5-a]pyrazine-4-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10) |
InChI Key |
OZQMYQNNYKPUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=S)N1 |
Origin of Product |
United States |
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